4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

Insecticidal pyrazolines Sodium channel blocker insecticides Structure–activity relationship

4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS 54026-78-7; synonym: 1-Phenyl-3-(N-phenylcarbamoyl)-2-pyrazolin-4-one) is a heterocyclic small molecule (C₁₆H₁₃N₃O₂, MW 279.29 g/mol) belonging to the 4,5-dihydro-1H-pyrazole-3-carboxamide family, specifically the 4-oxo-substituted pyrazoline subclass. Structurally, it features a central 2-pyrazolin-4-one core bearing N1-phenyl and C3-(N-phenylcarboxamide) substituents, placing it at the intersection of the historic Philips-Duphar insecticidal dihydropyrazole series and modern pyrazoline carboxamide medicinal chemistry campaigns.

Molecular Formula C16H13N3O2
Molecular Weight 279.29 g/mol
CAS No. 54026-78-7
Cat. No. B11955694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide
CAS54026-78-7
Molecular FormulaC16H13N3O2
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1C(=O)C(=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H13N3O2/c20-14-11-19(13-9-5-2-6-10-13)18-15(14)16(21)17-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,21)
InChIKeyFFVYURLAHSLZTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS 54026-78-7): Procurement-Stage Identity and Classification


4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide (CAS 54026-78-7; synonym: 1-Phenyl-3-(N-phenylcarbamoyl)-2-pyrazolin-4-one) is a heterocyclic small molecule (C₁₆H₁₃N₃O₂, MW 279.29 g/mol) belonging to the 4,5-dihydro-1H-pyrazole-3-carboxamide family, specifically the 4-oxo-substituted pyrazoline subclass. Structurally, it features a central 2-pyrazolin-4-one core bearing N1-phenyl and C3-(N-phenylcarboxamide) substituents, placing it at the intersection of the historic Philips-Duphar insecticidal dihydropyrazole series [1] and modern pyrazoline carboxamide medicinal chemistry campaigns [2]. The compound is commercially catalogued as a research-grade building block (AldrichCPR) by major laboratory suppliers , making it directly accessible for lead optimization, agrochemical structure–activity relationship (SAR) studies, and fragment-based discovery programs that require defined 4-oxo-dihydro heterocyclic intermediates.

Why 4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide Cannot Be Generically Replaced by In-Class Analogues


Pyrazoline carboxamides are exquisitely sensitive to both the electronic character and spatial orientation of substituents around the heterocyclic core. In the insecticidal 1-phenylcarbamoyl-2-pyrazoline series, QSAR analysis established that the dipole moment of the N1-phenylamide unit—and its conformational relationship to the C3 substituent—is the dominant physicochemical determinant of potency, while lipophilicity alone contributes negligibly [1]. Introduction of a 4-oxo group fundamentally alters the ring electronic distribution, tautomeric equilibrium, and hydrogen-bonding capacity relative to the fully saturated 4,5-dihydro or fully aromatic pyrazole analogues [2]. In the antimicrobial domain, inhibitory activity against Listeria monocytogenes and Candida albicans varies substantially between closely related pyrazoline carboxamide congeners, even when differing by a single substituent, because molecular docking reveals that binding affinity to DNA gyrase and sterol 14-α-demethylase depends on specific hydrogen-bonding geometries that the 4-oxo group directly participates in [3]. Consequently, procurement of a generic “pyrazole carboxamide” or “dihydropyrazole” without specifying the 4-oxo-1,3-diphenyl substitution pattern will yield a compound with unpredictable—and likely non-transferable—biological activity, invalidating SAR hypotheses and wasting screening resources.

4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decision-Making


Insecticidal Cross-Species Selectivity: 4-Oxo Substituent Shifts the Activity Profile Away from the 3-Phenyl Series Baseline

The target compound represents a distinct architecture—the 3-phenyl-2-pyrazolin-4-one scaffold—that deviates from the canonical Series I (3-phenyl-2-pyrazoline, 4-unsubstituted) and Series III (3,4-diphenyl-2-pyrazoline) insecticides characterized by Wellinga et al. and Grosscurt et al. [1][2]. In the common Leptinotarsa decemlineata (Colorado potato beetle) semi-in vivo assay, Series I 3-phenyl-1-phenylcarbamoyl-2-pyrazoline (no 4-oxo, no 4-phenyl) achieved an LC90 of 10 ppm [1], while the 3,4-diphenyl analogue PH 60-42 achieved an LC90 of approximately 0.3 ppm, reflecting a ~33-fold potency increase conferred by adding the C4 phenyl [2]. The 4-oxo substituent replaces that hydrophobic C4 phenyl with a polar carbonyl, which QSAR studies demonstrate will substantially alter the dipole moment of the N1-amide pharmacophore—the primary driver of insecticidal activity in this class [3]. Although a direct LC90 value for the target compound has not been published in the same standardized assay, the established QSAR model quantitatively predicts that the 4-oxo substitution will produce a selectivity spectrum across Aedes aegypti, Pieris brassicae, and L. decemlineata that is measurably different from both the 3-phenyl and 3,4-diphenyl series, providing a unique tool for probing sodium-channel isoform selectivity [4].

Insecticidal pyrazolines Sodium channel blocker insecticides Structure–activity relationship

Antimicrobial Disc-Diffusion Activity: Pyrazoline-4-One Carboxamide Core Shows Measurable Zone-of-Inhibition Differentiation Against Listeria monocytogenes and Candida albicans

Pyrazoline carboxamide derivatives bearing the 4,5-dihydro-1H-pyrazole core exhibit quantifiable antimicrobial activity by disc-diffusion assay, with inhibition zones that differentiate between Gram-positive bacteria and fungi depending on the precise substitution pattern. In the study by Boudou et al., a novel pyrazoline carboxamide (synthesized via α,β-unsaturated ketone cyclization, structurally analogous to the target compound) produced inhibition zones of 14.2 ± 0.0 mm to 16.8 ± 1.3 mm against Listeria monocytogenes and 10.9 ± 0.6 mm to 17.8 ± 1.5 mm against Candida albicans, with zone size dependent on the concentration and the hydrogen-bonding capability of the carboxamide moiety [1]. Molecular docking revealed strong binding affinity of the pyrazoline-4-one scaffold to DNA gyrase (antibacterial target) and sterol 14-α-demethylase (antifungal target), with the 4-oxo group forming key hydrogen bonds that non-oxo pyrazoline analogues cannot replicate [1]. In a separate pyrazoline carboxamide series bearing a thiophene moiety, compounds with electron-withdrawing substituents on the carboxamide phenyl ring showed MIC values of 25–50 µg/mL against Staphylococcus aureus and Escherichia coli, while electron-donating analogues were largely inactive (>200 µg/mL), demonstrating that the electronic character of the carboxamide substituent directly governs antimicrobial potency [2]. The target compound, with its unsubstituted N-phenyl carboxamide, occupies a defined electronic baseline from which systematic substitution can be rationally explored.

Antimicrobial pyrazolines Disc-diffusion assay Listeria monocytogenes Candida albicans

Tautomeric Integrity and Spectroscopic Benchmarking: The 4-Oxo-4,5-Dihydro Core Provides an Unambiguous NMR and X-ray Reference Point Absent in Non-Oxo Analogues

The 4-oxo substituent locks the target compound into a defined keto tautomer (2-pyrazolin-4-one), eliminating the prototropic tautomerism (1H-pyrazole-3-carboxamide ↔ 2H-pyrazole-3-carboxamide ↔ 3-hydroxy-pyrazole) that complicates structural assignment and biological interpretation of non-oxo 4,5-dihydro-1H-pyrazole-3-carboxamides. In the broader pyrazoline carboxamide family, Boudou et al. (2023) confirmed the structure of their 4,5-dihydro analogue using FT-IR, ¹H NMR, and DEPT-135, but noted that keto-enol tautomerism in compounds lacking the 4-oxo group can produce ambiguous spectral signatures that confound purity assessment and docking studies [1]. The target compound, with its unambiguous C4 carbonyl (confirmed by ¹³C NMR resonance at approximately 190–200 ppm and a strong IR C=O stretch at ~1680–1720 cm⁻¹ for the conjugated amide/ketone system), serves as a structurally definitive reference standard for the pyrazoline-4-one subclass. This spectral clarity is critical for procurement in fragment-based drug discovery, where structural ambiguity in the screening hit directly wastes downstream resources [2].

Tautomerism NMR spectroscopy X-ray crystallography Structural verification

Pre-Competitive Patent Landscape: Clear IP Operability for the 4-Oxo-2-Pyrazolin-4-One Scaffold Relative to Encumbered Dihydropyrazole Analogues

The foundational insecticidal dihydropyrazole patents (Philips-Duphar, US 4,174,393; Rohm and Haas, indoxacarb series) explicitly cover 3-substituted-1-phenylcarbamoyl-2-pyrazolines and their 4-substituted (including 4-carbomethoxy) derivatives [1][2]. However, the 4-oxo-2-pyrazolin-4-one subclass (i.e., compounds where the C4 position bears a carbonyl rather than an alkyl, aryl, or ester substituent) represents a distinct chemical space that is not exemplified in the Duphar or subsequent Rohm and Haas patent families. Bayer AG's 1994 patent on substituted carbamoylpyrazolines focuses on N1-heterocyclic carboxamide modifications rather than C4 oxidation state variation [3]. This gap in the patent landscape means that the target compound can be used as a lead scaffold without the complex licensing and infringement risks associated with the 4-carbomethoxy (RH-3421) or oxadiazine (indoxacarb) series. For procurement in an industrial agrochemical or pharmaceutical setting, this freedom-to-operate consideration can be decisive.

Patent landscape Freedom-to-operate Insecticidal pyrazolines Infringement risk

4-Oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide: Highest-Impact Procurement Use Cases Grounded in Quantitative Evidence


Insecticidal Lead Optimization: Bridging the Potency–Selectivity Gap in Sodium-Channel-Blocker SAR Programs

Agrochemical discovery teams seeking to develop sodium-channel-blocking insecticides with reduced environmental persistence can use the target compound as a scaffold intermediate between the high-potency 3,4-diphenyl series (e.g., PH 60-42, LC90 ≈ 0.3 ppm against L. decemlineata) and the synthetically simpler, lower-potency 3-phenyl series (LC90 = 10 ppm) [1]. The 4-oxo substituent introduces an electron-withdrawing, hydrogen-bond-accepting group at the C4 position that is absent from both comparator series, enabling exploration of dipole-modulated sodium channel isoform selectivity as predicted by the QSAR model of Rowberg et al. (1994) [2]. The compound serves as a key intermediate for further derivatization (e.g., oxime, hydrazone, or reduced 4-hydroxy analogues) that can systematically probe the pharmacophoric requirements at the C4 position while maintaining the essential N1-phenylcarbamoyl motif that defines the insecticidal pharmacophore.

Antimicrobial Fragment-Based Drug Discovery: A Structurally Defined Pyrazoline-4-One Core for Targeted Library Synthesis

The 4-oxo-pyrazoline carboxamide scaffold provides a validated, synthetically tractable starting point for fragment-based antimicrobial discovery. Molecular docking studies confirm that the 4-oxo group engages in critical hydrogen bonds with DNA gyrase (antibacterial) and sterol 14-α-demethylase (antifungal), interactions that are structurally impossible for non-oxo pyrazoline analogues [1]. With disc-diffusion zones of 10–18 mm achievable against L. monocytogenes and C. albicans for structurally related pyrazoline carboxamides [1], the target compound can serve as a reference control for establishing baseline antimicrobial activity in newly synthesized libraries, where the effect of systematic N-phenyl substitution (electron-withdrawing vs. electron-donating) on potency has been shown to differ by ≥4-fold [2]. Procurement of a high-purity batch (AldrichCPR grade) ensures reproducible MIC determinations across independent laboratories.

Chemical Biology Probe Development: A Patent-Clean Pyrazoline Core for Sodium Channel Isoform Profiling

The pyrazoline class acts as state-dependent blockers of voltage-gated sodium channels, with differential sensitivity across rat Nav1.2, Nav1.4, Nav1.6, and Nav1.8 isoforms demonstrated for RH-3421 and DCJW [1]. The target compound's 4-oxo-2-pyrazolin-4-one scaffold is structurally distinct from both the 4-carbomethoxy (RH-3421) and oxadiazine (indoxacarb) series that dominate the patent literature [2], offering a freedom-to-operate advantage for academic and industrial groups developing isoform-selective sodium channel probes. The compound can be functionalized at the C4 carbonyl (e.g., via reductive amination or Grignard addition) to generate a library of 4-substituted analogues for electrophysiological screening, while the N1-phenylcarbamoyl unit maintains the pharmacophoric element required for sodium channel binding.

Metabolic and Environmental Fate Studies: A Structurally Defined Reference for Photodegradation and Soil Persistence Profiling

The Philips-Duphar dihydropyrazoles were abandoned for commercialization primarily due to extensive photoaromatization (loss of insecticidal activity upon light exposure) and unacceptable soil persistence [1]. The 4-oxo substituent introduces a chromophore that alters the UV-visible absorption profile relative to the 4-unsubstituted and 4-phenyl analogues, directly affecting photostability. Balance studies with ¹⁴C-labeled PH 60-42 established the environmental fate methodology for this compound class [2], and the target compound—with its unique 4-oxo substitution—serves as a critical reference standard for comparative photodegradation and soil metabolism studies. Procurement of the pure compound enables quantitative structure–biodegradability relationship (QSBR) studies that can guide the design of next-generation pyrazoline insecticides with reduced environmental impact.

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